BMS-509744

Catalog No.
S521674
CAS No.
439575-02-7
M.F
C32H41N5O4S2
M. Wt
623.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-509744

CAS Number

439575-02-7

Product Name

BMS-509744

IUPAC Name

N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3,3-dimethylbutan-2-ylamino)methyl]benzamide

Molecular Formula

C32H41N5O4S2

Molecular Weight

623.8 g/mol

InChI

InChI=1S/C32H41N5O4S2/c1-20-16-26(41-7)25(30(40)37-14-12-36(13-15-37)22(3)38)17-27(20)42-28-19-34-31(43-28)35-29(39)24-10-8-23(9-11-24)18-33-21(2)32(4,5)6/h8-11,16-17,19,21,33H,12-15,18H2,1-7H3,(H,34,35,39)

InChI Key

ZHXNIYGJAOPMSO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BMS-509744; BMS 509744; BMS509744; CHEMBL209148.

Canonical SMILES

CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)(C)C)C(=O)N4CCN(CC4)C(=O)C)OC

The exact mass of the compound Benzamide, N-(5-((5-((4-acetyl-1-piperazinyl)carbonyl)-4-methoxy-2-methylphenyl)thio)-2-thiazolyl)-4-(((1,2,2-trimethylpropyl)amino)methyl)- is 623.26 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BMS-509744 is a potent, ATP-competitive, and reversible inhibitor of Interleukin-2-inducible T-cell kinase (ITK) with a primary biochemical IC50 of 19 nM. Unlike broader pan-kinase or dual-action inhibitors, BMS-509744 exhibits exceptional selectivity, demonstrating >200-fold preference for ITK over other Tec family kinases such as BTK, and lacking inhibitory activity against Resting Lymphocyte Kinase (RLK) . For procurement professionals and assay developers, this compound serves as a critical baseline material for isolating ITK-specific signaling pathways—such as PLCγ1 tyrosine phosphorylation and calcium mobilization—without the confounding off-target effects common to multi-kinase therapeutics.

Substituting BMS-509744 with more broadly available Tec-family inhibitors, such as ibrutinib or PRN694, fundamentally alters experimental outcomes and compromises assay integrity [1]. Ibrutinib strongly cross-reacts with BTK, making it unsuitable for mixed B-cell/T-cell assays where isolated T-cell receptor (TCR) pathway analysis is required [1]. Furthermore, while PRN694 is a highly potent ITK inhibitor, it covalently and irreversibly binds to both ITK and RLK, permanently disabling compensatory mechanisms[2]. In contrast, BMS-509744’s reversible, ATP-competitive mechanism allows for precise temporal control and washout in dynamic pulse-chase experiments [2]. Additionally, BMS-509744 requires strict handling protocols; its solubility and stability are highly sensitive to hygroscopic degradation in aged DMSO, meaning generic reagent preparation workflows will result in irreproducible IC50 shifts and false negatives .

Kinase Selectivity: ITK vs. BTK and RLK

In comparative profiling against other Tec-family inhibitors, BMS-509744 demonstrates strict selectivity for ITK, whereas clinical-grade inhibitors like ibrutinib exhibit broad cross-reactivity[1]. In purified enzyme and cellular assays, BMS-509744 maintains an ITK IC50 of 19 nM while showing virtually no activity against BTK (IC50 = 4.1 µM) or RLK . Conversely, ibrutinib inhibits both ITK (IC50 = 2.2 nM) and BTK with high affinity [1].

Evidence DimensionKinase Inhibitory Concentration (IC50) and Selectivity
Target Compound DataBMS-509744: ITK IC50 = 19 nM; BTK IC50 = 4.1 µM
Comparator Or BaselineIbrutinib: ITK IC50 = 2.2 nM; BTK IC50 < 10 nM
Quantified Difference>200-fold selectivity for ITK over BTK for BMS-509744, compared to potent dual inhibition by ibrutinib
ConditionsPurified enzyme assays and B-cell vs. T-cell lymphoma cell line survival assays

Procuring BMS-509744 ensures that researchers can isolate T-cell specific responses without inadvertently suppressing B-cell viability in complex co-culture models.

Reversible vs. Irreversible TCR Signaling Blockade

The choice between BMS-509744 and covalent inhibitors like PRN694 dictates the type of functional assays that can be performed[1]. PRN694 binds irreversibly to both ITK and RLK (ITK IC50 = 0.3 nM), completely abrogating TCR-induced signaling permanently [1]. BMS-509744, however, operates via reversible, ATP-competitive stabilization of the ITK activation loop in an inactive conformation .

Evidence DimensionBinding Mechanism and RLK Cross-reactivity
Target Compound DataBMS-509744: Reversible, ATP-competitive; RLK-sparing
Comparator Or BaselinePRN694: Irreversible, covalent dual ITK/RLK inhibitor (ITK IC50 = 0.3 nM)
Quantified DifferenceBMS-509744 allows for RLK compensatory signaling and inhibitor washout, whereas PRN694 permanently blocks both pathways
ConditionsT-cell receptor (TCR) activation models and T-cell prolymphocytic leukemia (T-PLL) ex vivo assays

Reversible inhibition is mandatory for procurement in studies requiring transient pathway blockade, temporal signaling mapping, or evaluation of RLK-mediated compensatory survival.

Formulation and Stock Solution Processability

BMS-509744 presents specific handling requirements that differ from more stable kinase inhibitors . The compound is highly sensitive to moisture, and the use of hygroscopic, aged DMSO significantly impairs its solubility and stability . Stock solutions must be prepared in fresh, anhydrous DMSO (achieving up to 66.67 - 100 mg/mL with ultrasonication) and immediately aliquoted and frozen at -20°C .

Evidence DimensionSolution Stability and Preparation Limits
Target Compound DataBMS-509744: Requires fresh anhydrous DMSO, ultrasonication, and strict -20°C storage (max 6 months stability)
Comparator Or BaselineStandard stable kinase inhibitors: Tolerant to standard benchtop DMSO and freeze-thaw cycles
Quantified DifferenceFailure to use anhydrous protocols results in rapid precipitation and loss of functional titer compared to baseline stable analogs
ConditionsLaboratory stock preparation for in vitro high-throughput screening

Buyers must factor in the need for small, pre-packaged vial sizes or strict anhydrous solvent pairing to avoid costly assay failures due to compound degradation.

In Vivo Efficacy in Preclinical Inflammation Models

For translational procurement, BMS-509744 serves as a validated reference standard in murine models of airway inflammation. In ovalbumin (OVA)-sensitized mice, subcutaneous administration of BMS-509744 effectively alleviates leukocyte infiltration, whereas vehicle controls show unchecked inflammation . Specifically, a 25-50 mg/kg dose yields a 50% reduction in total cell count and a 75% reduction in eosinophils .

Evidence DimensionReduction of Airway Leukocyte Infiltration
Target Compound DataBMS-509744 (25-50 mg/kg s.c.): 50% reduction in total cell count and 75% reduction in eosinophils
Comparator Or BaselineVehicle control: 0% reduction (baseline severe inflammation)
Quantified Difference50-75% suppression of key inflammatory markers relative to untreated baseline
ConditionsOVA-challenged in vivo mouse model of allergy/asthma

Provides a reliable, quantifiable in vivo benchmark for procurement teams sourcing positive controls for preclinical asthma and allergy drug development.

Isolated ITK Pathway Mapping in Mixed Lymphocyte Cultures

Because BMS-509744 lacks the BTK cross-reactivity seen in ibrutinib, it is the optimal procurement choice for mixed B-cell/T-cell co-cultures. It allows researchers to suppress T-cell activation (via ITK) without artificially inducing apoptosis in BTK-dependent B-cells [1].

Temporal Washout Assays for TCR Signaling

The reversible, ATP-competitive nature of BMS-509744 makes it ideal for pulse-chase and transient inhibition studies. Unlike covalent inhibitors like PRN694, BMS-509744 can be washed out of in vitro systems to observe the recovery kinetics of PLCγ1 phosphorylation and calcium mobilization [2].

Preclinical Reference Standard for Asthma Therapeutics

Given its well-quantified ability to reduce eosinophil counts by 75% in OVA-sensitized mice, BMS-509744 is highly recommended as a positive control compound for in vivo screening of novel anti-inflammatory or anti-asthma pipeline drugs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

623.25999715 Da

Monoisotopic Mass

623.25999715 Da

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5V7VG25953

Wikipedia

Bms-509744

Dates

Last modified: 08-15-2023
1: Dondorf S, Schrader A, Herling M. Interleukin-2-inducible T-cell kinase (ITK) targeting by BMS-509744 does not affect cell viability in T-cell prolymphocytic leukemia (T-PLL). J Biol Chem. 2015 Apr 17;290(16):10568-9. doi: 10.1074/jbc.L115.644641. PubMed PMID: 25888568; PubMed Central PMCID: PMC4400363.
2: Tarafdar S, Poe JA, Smithgall TE. The accessory factor Nef links HIV-1 to Tec/Btk kinases in an Src homology 3 domain-dependent manner. J Biol Chem. 2014 May 30;289(22):15718-28. doi: 10.1074/jbc.M114.572099. Epub 2014 Apr 10. PubMed PMID: 24722985; PubMed Central PMCID: PMC4140925.
3: Kutach AK, Villaseñor AG, Lam D, Belunis C, Janson C, Lok S, Hong LN, Liu CM, Deval J, Novak TJ, Barnett JW, Chu W, Shaw D, Kuglstatter A. Crystal structures of IL-2-inducible T cell kinase complexed with inhibitors: insights into rational drug design and activity regulation. Chem Biol Drug Des. 2010 Aug;76(2):154-63. doi: 10.1111/j.1747-0285.2010.00993.x. Epub 2010 Jun 9. PubMed PMID: 20545945.
4: Lin TA, McIntyre KW, Das J, Liu C, O'Day KD, Penhallow B, Hung CY, Whitney GS, Shuster DJ, Yang X, Townsend R, Postelnek J, Spergel SH, Lin J, Moquin RV, Furch JA, Kamath AV, Zhang H, Marathe PH, Perez-Villar JJ, Doweyko A, Killar L, Dodd JH, Barrish JC, Wityak J, Kanner SB. Selective Itk inhibitors block T-cell activation and murine lung inflammation. Biochemistry. 2004 Aug 31;43(34):11056-62. PubMed PMID: 15323564.

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